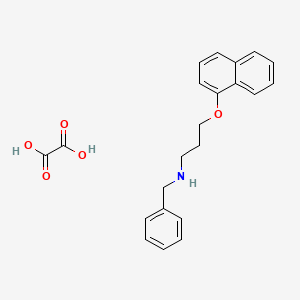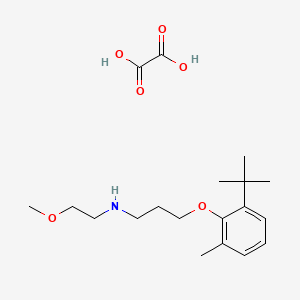
N-benzyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid
Overview
Description
N-benzyl-3-naphthalen-1-yloxypropan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a benzyl group attached to a naphthalen-1-yloxypropan-1-amine backbone, combined with oxalic acid. The presence of both aromatic and amine functionalities makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-naphthalen-1-yloxypropan-1-amine typically involves a multi-step process. One common method includes the reaction of naphthalen-1-ol with 3-chloropropan-1-amine in the presence of a base to form 3-naphthalen-1-yloxypropan-1-amine. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-naphthalen-1-yloxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of naphthoquinones and benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
N-benzyl-3-naphthalen-1-yloxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-3-naphthalen-1-yloxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The aromatic rings and amine group play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine.
Benzylamines: Compounds like benzylamine and N-benzyl-2-phenylethylamine.
Uniqueness
N-benzyl-3-naphthalen-1-yloxypropan-1-amine stands out due to its combined aromatic and amine functionalities, which provide unique reactivity and binding properties. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-benzyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.C2H2O4/c1-2-8-17(9-3-1)16-21-14-7-15-22-20-13-6-11-18-10-4-5-12-19(18)20;3-1(4)2(5)6/h1-6,8-13,21H,7,14-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSHBNEMUDUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Ethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001609.png)
![oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine](/img/structure/B4001613.png)

![4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4001624.png)


![1-[3-(4-methyl-2-nitrophenoxy)propyl]-1H-imidazole](/img/structure/B4001662.png)
![4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4001664.png)
![1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole](/img/structure/B4001670.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001673.png)
![4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4001676.png)

![benzyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001688.png)
![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4001704.png)
